REACTION_CXSMILES
|
[CH:1]1([CH:6]=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:8]([Mg]Br)#[CH:9]>O1CCCC1>[CH:1]1([CH:6]([OH:7])[C:8]#[CH:9])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)C=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethynylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#C)[Mg]Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred for 2 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
beforehand to 0° C
|
Type
|
ADDITION
|
Details
|
a saturated solution of NH4Claq is added
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with a saturated solution of NaClaq
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)C(C#C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.931 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |